2-(Piperazin-1-yl)isonicotinonitrile
Overview
Description
“2-(Piperazin-1-yl)isonicotinonitrile” is a chemical compound with the CAS Number: 84951-44-0 . It has a molecular weight of 188.23 . The IUPAC name for this compound is 2-(1-piperazinyl)nicotinonitrile .
Synthesis Analysis
While specific synthesis methods for “2-(Piperazin-1-yl)isonicotinonitrile” were not found, there are related compounds that have been synthesized through multi-step procedures . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized .Molecular Structure Analysis
The InChI code for “2-(Piperazin-1-yl)isonicotinonitrile” is 1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(Piperazin-1-yl)isonicotinonitrile” is a solid at room temperature . It has a boiling point of 76-78 degrees .Scientific Research Applications
Antibacterial Activity
The compound has been studied for its potential as an antibacterial agent. A derivative of this compound, 3-(piperazin-1-yl)-1,2-benzothiazole, has shown effectiveness against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. The antibacterial activity is assessed using methods like the agar diffusion test, and compounds are evaluated for drug likeness according to Lipinski’s rule of five .
Antimicrobial Properties
Another derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, exhibits antimicrobial activity. Studies have focused on its uptake into microbial cells and its effect on cell configuration, as observed through transmission electron microscopy (TEM). It’s also been investigated for its ability to inhibit DNA gyrase, which is a crucial enzyme for bacterial DNA replication .
Drug Discovery and Development
The piperazine moiety within the compound’s structure is significant in medicinal chemistry. Piperazine derivatives are known for a wide range of biological activities, including antiviral, antipsychotic, and anti-HIV-1 activities. This makes 2-(Piperazin-1-yl)isonicotinonitrile a valuable scaffold for developing new pharmacological drugs .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are pivotal in biological science and have implications in drug discovery. The synthesis process often involves multi-step procedures characterized by techniques such as IR, NMR, and mass spectrometry .
Pancreatic Lipase Inhibition
Derivatives of this compound have been synthesized and identified as novel pancreatic lipase inhibitors. This application is particularly relevant in the treatment of conditions like obesity, where controlling fat digestion is beneficial. The compounds’ effectiveness is evaluated through thermal, DFT, antioxidant, antibacterial, and molecular docking investigations .
Pharmacophore Development
The isothiazole ring present in the compound’s derivatives can act as a bioactive scaffold or pharmacophore in bioactive molecules. This feature is exploited in the design of compounds with specific biological activities, such as dopamine and serotonin antagonists used in antipsychotic drugs .
Safety and Hazards
Future Directions
While specific future directions for “2-(Piperazin-1-yl)isonicotinonitrile” were not found, research into piperazine derivatives continues to be an active area of study. For instance, novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity .
Mechanism of Action
Target of Action
The primary target of 2-(Piperazin-1-yl)isonicotinonitrile (PNT) is DNA gyrase , an enzyme found in bacteria . This enzyme is responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription .
Mode of Action
PNT interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the introduction of negative supercoils into the bacterial DNA, thereby disrupting DNA replication and transcription processes . This disruption leads to cell death, making PNT an effective antimicrobial agent .
Biochemical Pathways
The inhibition of DNA gyrase by PNT affects the DNA replication and transcription pathways in bacteria . The disruption of these pathways leads to the inability of the bacteria to multiply and function properly, resulting in bacterial cell death .
Result of Action
The result of PNT’s action is the death of bacterial cells . By inhibiting DNA gyrase, PNT disrupts crucial cellular processes such as DNA replication and transcription . This disruption leads to cell death, thereby eliminating the bacterial infection .
properties
IUPAC Name |
2-piperazin-1-ylpyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABWGYGWOWJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585484 | |
Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)isonicotinonitrile | |
CAS RN |
305381-05-9 | |
Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperazin-1-yl)pyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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